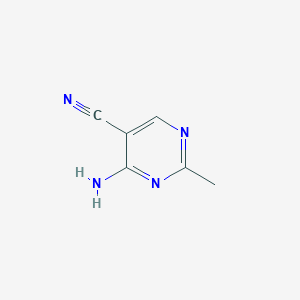![molecular formula C35H43KN2O10S2 B015811 Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate CAS No. 762260-71-9](/img/structure/B15811.png)
Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex potassium compounds often involves intricate reactions that can lead to the formation of three-dimensional polymeric structures. For example, a related compound, a potassium complex of 5-sulfonobenzene-1,2,4-tricarboxylic acid, demonstrates the complexity involved in such syntheses. This particular compound is formed through the coordination of K(I) cations with sulfonate and carboxylate groups, resulting in a three-dimensional framework characterized by photoluminescent emissions and thermal stability (Xiong et al., 2013).
Molecular Structure Analysis
The molecular structure of potassium complexes can be intricate, involving coordination between potassium ions and various functional groups. For instance, the potassium salt of a sulfonate-carboxylate ligand features a coordination polymer with unique binding modes, illustrating the structural diversity achievable with such compounds (Liu et al., 2008).
Chemical Reactions and Properties
Potassium compounds can participate in a range of chemical reactions, including cross-coupling reactions facilitated by superbases like potassium hydroxide in dimethyl sulfoxide (DMSO), illustrating their utility in organic synthesis (Yuan et al., 2010). These reactions underscore the compounds' chemical reactivity and potential applications in various chemical transformations.
Physical Properties Analysis
The physical properties of potassium compounds, such as their solubility, crystallinity, and thermal stability, are crucial for their application in material science and chemistry. For example, the thermal stability and photoluminescent properties of potassium-based frameworks have been studied to understand their behavior under different conditions, which is essential for their potential applications in luminescent materials and gas sorption technologies (Xiong et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various organic and inorganic substrates, play a significant role in the applications of potassium compounds. Their ability to form coordination polymers with diverse structures and properties, such as gas sorption capabilities and luminescent sensing of metal ions, highlights the wide range of chemical functionalities these compounds can exhibit (Zhou et al., 2016).
科学的研究の応用
Potassium in Agriculture
Potassium plays a crucial role in agriculture, contributing significantly to plant growth, yield, and resistance to environmental stresses. Research highlights the need for a better understanding of potassium in soil-plant systems, emphasizing the role of potassium in improving crop quality and stress tolerance. Potassium solubilizing bacteria (KSB) are identified as beneficial for converting insoluble potassium in soil to forms available for plant uptake, promising an alternative to chemical fertilizers and enhancing sustainable agricultural practices (Etesami et al., 2017; Šustr et al., 2019).
Environmental Implications
The application of potassium in environmental sciences, particularly through the lens of waste management and soil fertility, is significant. Studies discuss the impact of wastewater irrigation high in potassium content on soil fertility, potentially leading to potassium buildup and affecting soil hydraulic conductivity (Arienzo et al., 2009). This underscores the importance of understanding and managing potassium levels in agricultural and environmental contexts.
特性
IUPAC Name |
potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKVZICMPOKGMR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43KN2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

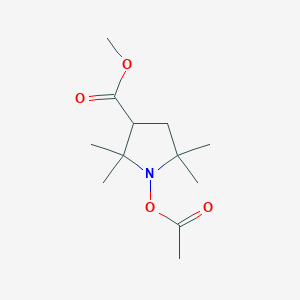



![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
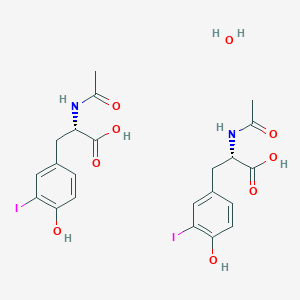
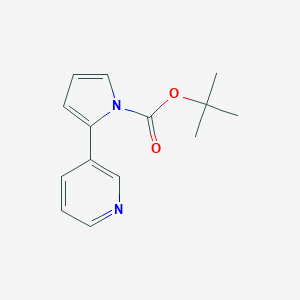
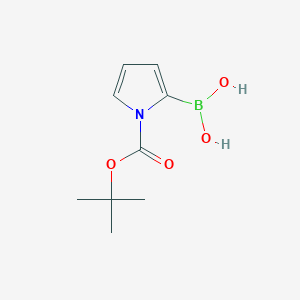
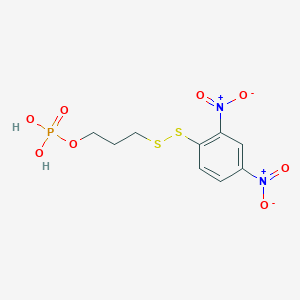

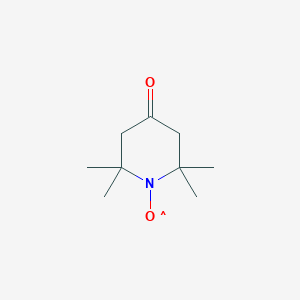
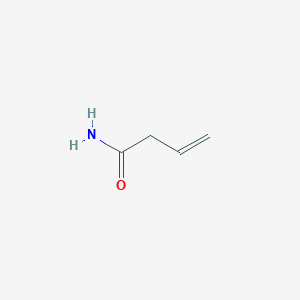
![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)
